molecular formula C8H5ClF4 B1439501 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene CAS No. 1099597-22-4

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene

Cat. No.: B1439501
CAS No.: 1099597-22-4
M. Wt: 212.57 g/mol
InChI Key: XWGYTDWBVNWYJF-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a 2,2,2-trifluoroethyl (-CF₂CF₃) group. This compound belongs to a class of organofluorines, which are widely studied for their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and bioavailability due to fluorine’s strong electronegativity and inductive effects .

Properties

IUPAC Name

2-chloro-1-fluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-3-5(1-2-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYTDWBVNWYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-fluoro-4-(2,2,2-trifluoroethyl)-benzene, using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of various oxidized or reduced aromatic compounds.

Scientific Research Applications

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene can be contextualized against related compounds with trifluoroethyl, chloro, and fluoro substituents. Below is a comparative analysis based on synthesis, properties, and applications:

Table 1: Comparative Analysis of Trifluoroethyl-Substituted Aromatic Compounds

Compound Name Substituents Synthesis Yield Physical State Key Applications/Properties Reference
2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene Cl, F, CF₂CF₃ at positions 1, 2, 4 Not reported Not reported Hypothesized: Pharmaceutical intermediates, agrochemicals
2-Bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene (2e) Br, OCH₃, CF₂CF₃ 78% Colorless oil Synthetic intermediate for fluorinated ligands
1-(Benzyloxy)-2-(2,2,2-trifluoroethyl)benzene (2f) OCH₂C₆H₅, CF₂CF₃ 76% Colorless oil Potential precursor for bioactive molecules
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene (2g) CH₃, CF₂CF₃ 46% Colorless oil Model compound for steric effects studies
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene Cl, OCH₂CH₃, NO₂, CF₃ Not reported Not reported Herbicide (oxyfluorfen)
5,5'-Bis-trifluoromethyl-2,2'-dichlorobiphenyl Cl, CF₃ (biphenyl structure) Not reported Solid Environmental pollutant analog (PCBs)

Key Observations:

Synthetic Accessibility :

  • Copper-catalyzed protocols () yield trifluoroethylarenes in moderate-to-high efficiency (46–81%), depending on substituent complexity. For example, steric hindrance in 2g reduces yield to 46%, whereas less hindered systems (e.g., 2i) achieve 81% .
  • The absence of synthesis data for the target compound suggests opportunities for methodological adaptation from these precedents.

Physicochemical Properties: Lipophilicity: The trifluoroethyl group increases hydrophobicity compared to non-fluorinated analogs, enhancing membrane permeability—critical for agrochemicals (e.g., oxyfluorfen in ) and pharmaceuticals . Electron Effects: Chlorine and fluorine inductively withdraw electron density, stabilizing negative charges and altering reactivity. For instance, the nitro group in oxyfluorfen () further enhances electrophilicity for herbicidal activity .

Structural Diversity and Applications: Pharmaceutical Potential: Fluorine’s role in improving bioavailability and metabolic stability () positions the target compound as a candidate for drug intermediates, akin to 2f . Agrochemical Relevance: Analogues like oxyfluorfen () demonstrate the utility of chloro-fluoro-trifluoromethyl motifs in herbicides, suggesting similar applications for the target compound . Environmental Impact: Compounds like 5,5'-Bis-trifluoromethyl-2,2'-dichlorobiphenyl () highlight concerns about persistence and toxicity, necessitating environmental studies for the target molecule .

Crystallographic and Conformational Insights :

  • While single-crystal data for the target compound are unavailable, structures like 2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene () reveal how substituent positioning (e.g., nitro groups) influences molecular packing and stability .

Biological Activity

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological interactions.

  • Molecular Formula: C₈H₅ClF₄
  • Molecular Weight: 212.57 g/mol
  • CAS Number: 1186194-79-5
  • Physical State: Liquid at room temperature
  • Purity: Typically ≥97% in commercial preparations.

Biological Activity

The biological activity of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene has been explored in various contexts, particularly in relation to its potential as a pesticide and in medicinal chemistry.

Pesticidal Activity

Recent studies have indicated that compounds with trifluoroethyl groups exhibit significant acaricidal properties. For instance, derivatives similar to 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene have been shown to be effective against pests such as the two-spotted spider mite and the brown planthopper. The mechanism of action for these compounds often involves disruption of metabolic pathways critical for pest survival.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismsReference
2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzeneAcaricidalTwo-spotted spider mite
Methyl 2-((4-chloro-2-fluoro-6...AcaricidalBrown planthopper

Case Study 1: Acaricidal Efficacy

In a controlled study assessing various fluorinated benzene derivatives for their acaricidal activity, 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene was evaluated alongside several analogs. Results indicated that this compound exhibited a significant reduction in pest populations compared to untreated controls. The study emphasized the importance of trifluoromethyl groups in enhancing biological activity.

Case Study 2: Structural Analysis

A structural analysis using X-ray crystallography revealed insights into the molecular geometry and bond lengths associated with similar compounds containing trifluoromethyl groups. This information is crucial for understanding how structural features influence biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene
Reactant of Route 2
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2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene

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